N-(2-methoxy-5-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
描述
属性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-7-9-19(30-3)18(11-14)23-21(28)13-31-22-25-24-20-10-8-17(26-27(20)22)15-5-4-6-16(12-15)29-2/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQORLKIYGFVFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
常见问题
Q. What are the recommended synthetic routes and critical parameters for synthesizing this compound?
The compound is synthesized via multi-step organic reactions, typically involving:
- Step 1 : Formation of the triazolo[4,3-b]pyridazine core through cyclization reactions, often using hydrazine derivatives and catalytic acid/base conditions.
- Step 2 : Thioether linkage formation between the pyridazine core and the acetamide moiety via nucleophilic substitution (e.g., using mercaptoacetamide derivatives in the presence of a base like K₂CO₃).
- Step 3 : Functionalization of the aryl groups (e.g., methoxyphenyl substituents) through Suzuki-Miyaura coupling or Ullmann reactions. Critical parameters include solvent choice (DMF or THF for polar intermediates), temperature control (60–100°C for cyclization), and purification via column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the positions of methoxy, methyl, and thioether groups. Aromatic protons in the triazolo-pyridazine core typically appear as doublets or triplets in δ 7.5–8.5 ppm .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~1250 cm⁻¹ (C-O-C stretch of methoxy groups) validate functional groups .
- HPLC-MS : Used to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) for mass confirmation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Optimization : Replacing DMF with DMAc reduces side reactions in cyclization steps .
- Catalyst Screening : Pd(PPh₃)₄ in Suzuki couplings improves aryl group incorporation efficiency compared to Pd(OAc)₂ .
- Temperature Gradients : Gradual heating (40°C → 80°C) during thioether formation minimizes decomposition .
- Workup Strategies : Acid-base extraction removes unreacted hydrazine derivatives, enhancing purity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) to compare anticancer activity .
- Solubility Effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Metabolic Stability : Evaluate liver microsomal stability (e.g., rat vs. human) to explain divergent in vivo/in vitro results .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental outcomes?
- pH Stability : Degrades rapidly at pH <3 (acidic cleavage of the acetamide group) and pH >10 (hydrolysis of the triazole ring). Use buffered solutions (pH 6–8) for bioassays .
- Thermal Stability : Decomposes above 150°C, necessitating low-temperature storage (-20°C) for long-term stability .
- Light Sensitivity : Photooxidation of the thioether linkage occurs under UV light; use amber vials during handling .
Q. What computational methods model interactions between this compound and biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to kinase domains (e.g., EGFR or CDK2) by analyzing hydrogen bonds with the triazolo-pyridazine core .
- MD Simulations : GROMACS simulations (50 ns) assess stability of the compound-enzyme complex, focusing on RMSD values <2 Å .
- QSAR Modeling : Hammett constants of substituents (e.g., electron-donating methoxy groups) correlate with IC₅₀ values in enzyme inhibition studies .
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